molecular formula C15H14N2O3 B400769 2-[(4-Methoxybenzoyl)amino]benzamide

2-[(4-Methoxybenzoyl)amino]benzamide

Cat. No.: B400769
M. Wt: 270.28g/mol
InChI Key: FLKJDOXVDOATCA-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-methoxybenzoyl group at the 2-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 282.29 g/mol .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-11-8-6-10(7-9-11)15(19)17-13-5-3-2-4-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)

InChI Key

FLKJDOXVDOATCA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Modifications

The benzamide core is a common feature among the compounds discussed below. Key structural variations include substituents on the aromatic rings, additional heterocyclic moieties, or functional groups that modulate biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Biological Activity Reference
2-[(4-Methoxybenzoyl)amino]benzamide C₁₅H₁₄N₂O₃ 4-Methoxybenzoyl group at 2-position Not explicitly reported
Nitazoxanide C₁₂H₉N₃O₅S 5-Nitrothiazole substituent Antiparasitic (broad-spectrum)
H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide) C₁₅H₁₄N₂O₂S Thiourea linkage with 4-methoxyphenyl group Antioxidant (% inhibition: 87.7)
SNX-2112 (Hsp90 inhibitor) C₂₂H₂₁F₃N₄O₃ Indazole-trifluoromethyl and cyclohexyl groups Anticancer (IC₅₀: 3 nM in HT-29 cells)
Compound 4 (2-azetidinone derivative) C₁₉H₁₆Cl₂N₃O₂ Chlorophenyl-substituted azetidinone ring Antimicrobial (Gram-positive bacteria)
4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide C₁₈H₂₀N₂O₅ Ethoxyethyl linker between benzamide groups Unspecified

Key Differences in Pharmacological Profiles

  • Antimicrobial vs. Anticancer Activity: Compound 4 (2-azetidinone derivative) showed potent antimicrobial activity against Gram-positive bacteria, attributed to its chlorophenyl-azetidinone moiety . SNX-2112, a 2-aminobenzamide derivative with an indazole core, inhibits Hsp90, leading to degradation of oncogenic client proteins (e.g., Her2) and demonstrating nanomolar efficacy in cancer cell lines .
  • Antioxidant Activity :

    • H10 (thiourea-linked benzamide) exhibited 87.7% inhibition in antioxidant assays, outperforming hydroxyl-substituted analogs. The methoxy group likely enhances radical scavenging by stabilizing reactive intermediates .
  • Structural Flexibility and Target Selectivity: Nitazoxanide’s nitro-thiazole group confers antiparasitic activity by interfering with pyruvate:ferredoxin oxidoreductase (PFOR) in parasites . 2-[(4-Methoxybenzoyl)amino]benzamide lacks the nitro-heterocyclic moiety of Nitazoxanide, suggesting divergent therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Topological Parameters: QSAR models for 2-azetidinone derivatives (e.g., Compound 4) indicate that antimicrobial activity correlates with the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv), reflecting the importance of molecular branching and electronic distribution .
  • Substituent Effects : Methoxy and hydroxyl groups in benzamide derivatives enhance antioxidant activity by donating electrons and stabilizing free radicals .

Discussion: Implications for Drug Design

  • Bioisosteric Replacements: Replacing the 4-methoxy group in 2-[(4-Methoxybenzoyl)amino]benzamide with a nitro-thiazole (as in Nitazoxanide) or thiourea (as in H10) could redirect activity toward antiparasitic or antioxidant applications, respectively.
  • Heterocyclic Integration : Incorporating indazole/indole moieties (as in SNX-2112) may confer anticancer properties via Hsp90 inhibition, though this requires further validation for the target compound.

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